An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-2-methylanisole
An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylanisole is a fluorinated aromatic compound with growing significance in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring a methoxy group, a methyl group, and a fluorine atom on the benzene ring, imparts a distinct set of chemical and physical properties. The presence of the fluorine atom, in particular, can profoundly influence molecular interactions, metabolic stability, and bioavailability, making it a valuable building block in the design of novel bioactive molecules and functional materials.[1][2]
This technical guide provides a comprehensive overview of the chemical properties of 4-Fluoro-2-methylanisole, including its physical characteristics, spectroscopic signature, reactivity, synthesis, and safety considerations. The content is curated to provide not just factual data, but also expert insights into the practical application of this compound in a research and development setting.
Molecular Structure and Physicochemical Properties
4-Fluoro-2-methylanisole, with the CAS Registry Number 399-54-2, has a molecular formula of C₈H₉FO and a molecular weight of 140.15 g/mol .[3] The molecule consists of a benzene ring substituted with a methoxy group at position 1, a methyl group at position 2, and a fluorine atom at position 4.
Calculated Physicochemical Data
The following table summarizes the key calculated physicochemical properties of 4-Fluoro-2-methylanisole. These values are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Unit | Source |
| Normal Boiling Point (Tboil) | 167.62 | °C | [4] |
| Normal Melting Point (Tfus) | -18.95 | °C | [4] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.143 | [4] | |
| Water Solubility (log10WS) | -2.40 | mol/L | [4] |
| Enthalpy of Vaporization (ΔvapH°) | 38.59 | kJ/mol | [4] |
| Critical Temperature (Tc) | 367.51 | °C | [4] |
| Critical Pressure (Pc) | 3276.53 | kPa | [4] |
Note: The boiling and melting points have been converted from Kelvin to Celsius for convenience.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 4-Fluoro-2-methylanisole is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The methoxy group is a strong electron-donating group, which increases the electron density at the ortho and para positions, leading to an upfield shift (lower ppm) for the protons at these positions.[5] Conversely, the fluorine atom is electron-withdrawing via induction but electron-donating via resonance.
-
Aromatic Protons: The three aromatic protons will appear as complex multiplets in the aromatic region (typically 6.5-7.5 ppm). The proton at C5 (ortho to both the methoxy and fluoro groups) is expected to be the most shielded (furthest upfield). The protons at C3 and C6 will be influenced by coupling to the fluorine atom (H-F coupling).
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.8 ppm.
-
Methyl Protons (-CH₃): A sharp singlet is expected around 2.2 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the eight unique carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the substituents.
-
Aromatic Carbons: The six aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the fluorine atom (C4) will show a large C-F coupling constant. The carbon attached to the methoxy group (C1) will be significantly deshielded.
-
Methoxy Carbon (-OCH₃): A signal is expected around 55 ppm.
-
Methyl Carbon (-CH₃): A signal is expected around 16 ppm.
Infrared (IR) Spectroscopy
The NIST Chemistry WebBook indicates the availability of an IR spectrum for 4-Fluoro-2-methylanisole.[3] Key expected vibrational frequencies include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1500-1600 cm⁻¹
-
C-O stretching (aryl ether): ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)
-
C-F stretching: ~1100-1200 cm⁻¹
Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 140. The fragmentation pattern would likely involve the loss of a methyl group (M-15) to give a fragment at m/z = 125, and potentially the loss of a methoxy group (M-31) to give a fragment at m/z = 109.
Chemical Reactivity and Synthetic Utility
The reactivity of 4-Fluoro-2-methylanisole is primarily dictated by the interplay of the electronic effects of its substituents on the aromatic ring.
Electrophilic Aromatic Substitution
The methoxy group is a powerful activating and ortho, para-directing group due to its strong electron-donating resonance effect. The methyl group is a weakly activating and ortho, para-director. The fluorine atom is deactivating due to its inductive effect but is also an ortho, para-director through resonance.
In 4-Fluoro-2-methylanisole, the directing effects of the substituents are as follows:
-
Methoxy group (-OCH₃): Directs to positions 2 and 6 (ortho) and 4 (para).
-
Methyl group (-CH₃): Directs to positions 3 and 5 (ortho) and 6 (para).
-
Fluoro group (-F): Directs to positions 3 and 5 (ortho) and 1 (para).
The methoxy group is the most powerful activating group and will therefore dominate the regioselectivity of electrophilic aromatic substitution reactions.[6] Since the para position (C4) is blocked by the fluorine atom and one ortho position (C2) is blocked by the methyl group, electrophilic attack is strongly directed to the C6 position. The methyl group at the C2 position also provides some steric hindrance, further favoring substitution at C6.
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution on electron-rich aromatic rings like 4-Fluoro-2-methylanisole is generally difficult. SₙAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) to stabilize the negatively charged Meisenheimer intermediate.[7] While the fluorine atom can act as a leaving group, the overall electron-donating nature of the methoxy and methyl groups makes the aromatic ring not sufficiently electron-deficient for classical SₙAr reactions to occur under standard conditions. However, under specific conditions, such as photoredox catalysis, SₙAr on unactivated fluoroarenes can be achieved.[8]
Synthesis of 4-Fluoro-2-methylanisole
A common and effective method for the synthesis of aryl methyl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with a methylating agent. For the synthesis of 4-Fluoro-2-methylanisole, the starting material would be 4-fluoro-2-methylphenol.
Exemplary Synthetic Protocol: Williamson Ether Synthesis
This protocol is adapted from a standard procedure for the methylation of phenols.[9]
Materials:
-
4-Fluoro-2-methylphenol
-
Dimethyl sulfate (or methyl iodide)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Calcium chloride (anhydrous)
-
Sodium carbonate solution (dilute)
-
Water
Procedure:
-
In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve 1 mole of 4-fluoro-2-methylphenol in a 10% aqueous solution of sodium hydroxide (1.25 moles).
-
With vigorous stirring and cooling to maintain the temperature below 40°C, add 1 mole of dimethyl sulfate dropwise.
-
After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to destroy any unreacted dimethyl sulfate.
-
Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer several times with diethyl ether.
-
Combine all organic phases and wash with dilute sodium carbonate solution, followed by water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 4-Fluoro-2-methylanisole.
Caption: Synthetic workflow for 4-Fluoro-2-methylanisole.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The C-F bond is stronger than a C-H bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes. Furthermore, the high electronegativity of fluorine can alter the pKa of nearby functional groups and lead to more favorable interactions with biological targets.
4-Fluoro-2-methylanisole serves as a valuable building block for introducing the 4-fluoro-2-methylphenyl moiety into larger molecules. This structural motif is found in a variety of pharmacologically active compounds. Its utility as an intermediate is noted in the synthesis of pharmaceuticals and agrochemicals, where the fluorinated aromatic core can fine-tune the biological activity and pharmacokinetic properties of the final product.[10]
Safety and Handling
4-Fluoro-2-methylanisole is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[11]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Keep container tightly closed.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
If on skin, wash with plenty of soap and water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep cool.
It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
4-Fluoro-2-methylanisole is a versatile chemical intermediate with a unique combination of functional groups that make it a valuable tool for synthetic chemists. Its predictable reactivity in electrophilic aromatic substitution, coupled with the beneficial effects of the fluorine atom in modulating molecular properties, ensures its continued importance in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its safe and effective use in research and development.
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